Diethyl ((ethylthio)methyl)phosphonate

Catalog No.
S1907135
CAS No.
54091-78-0
M.F
C7H17O3PS
M. Wt
212.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl ((ethylthio)methyl)phosphonate

CAS Number

54091-78-0

Product Name

Diethyl ((ethylthio)methyl)phosphonate

IUPAC Name

1-[ethoxy(ethylsulfanylmethyl)phosphoryl]oxyethane

Molecular Formula

C7H17O3PS

Molecular Weight

212.25 g/mol

InChI

InChI=1S/C7H17O3PS/c1-4-9-11(8,10-5-2)7-12-6-3/h4-7H2,1-3H3

InChI Key

FTTKKJQNGIJGOC-UHFFFAOYSA-N

SMILES

CCOP(=O)(CSCC)OCC

Canonical SMILES

CCOP(=O)(CSCC)OCC

The exact mass of the compound Diethyl ((ethylthio)methyl)phosphonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140826. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethyl ((ethylthio)methyl)phosphonate (CAS 54091-78-0) is a specialized Horner-Wadsworth-Emmons (HWE) reagent primarily procured for the synthesis of vinyl sulfides and the one-carbon homologation of aldehydes and ketones. As a liquid phosphonate ester (density 1.097 g/mL), it offers superior handling and volumetric dispensing characteristics compared to solid phosphonium salts. Its primary industrial and laboratory value lies in its ability to cleanly generate ethylthio-substituted alkenes under basic conditions. These alkenes serve as highly versatile intermediates that can be subsequently hydrolyzed to homologous carbonyls, oxidized to sulfones, or utilized in cross-coupling reactions. The compound's high baseline purity (typically ≥97%) ensures reproducible carbanion generation when treated with strong bases, making it a reliable staple for stereoselective C-C bond formation.

Substituting Diethyl ((ethylthio)methyl)phosphonate with traditional Wittig equivalents, such as (ethylthiomethyl)triphenylphosphonium halides, fundamentally degrades downstream processability. Wittig reactions generate stoichiometric amounts of triphenylphosphine oxide (TPPO), a byproduct notorious for requiring solvent-intensive chromatographic separation that bottlenecks scale-up. In contrast, the HWE reaction utilizing this phosphonate yields water-soluble diethyl phosphate salts, which are efficiently removed via simple aqueous workup. Furthermore, substitution with the closely related phenylthio analog (Diethyl ((phenylthio)methyl)phosphonate) alters the downstream cleavage profile; the ethylthio variant yields volatile ethanethiol upon hydrolysis, which can be stripped under vacuum, whereas the heavier thiophenol byproduct from the phenylthio analog often requires additional, costly purification steps.

Aqueous Workup Efficiency vs. Triphenylphosphine Oxide (TPPO) Removal

When comparing the HWE reagent Diethyl ((ethylthio)methyl)phosphonate to its Wittig counterpart, (ethylthiomethyl)triphenylphosphonium chloride, the primary procurement driver is purification efficiency. The phosphonate ester generates water-soluble diethyl phosphate upon olefination, allowing >95% byproduct removal via a single aqueous wash. Conversely, the Wittig baseline produces stoichiometric TPPO, which typically requires silica gel chromatography, significantly increasing solvent consumption and cycle time in pilot-scale syntheses .

Evidence DimensionByproduct separation method and solvent overhead
Target Compound DataAqueous extraction (water-soluble diethyl phosphate salt)
Comparator Or Baseline(Ethylthiomethyl)triphenylphosphonium chloride (requires chromatography for TPPO)
Quantified DifferenceElimination of chromatography step; >95% byproduct removal via aqueous wash
ConditionsStandard olefination workup (aqueous/organic partition)

Eliminating chromatography reduces solvent waste and labor costs, making the phosphonate strictly superior for scalable manufacturing.

Tunable E/Z Stereoselectivity in Olefination

Diethyl ((ethylthio)methyl)phosphonate provides superior thermodynamic control over alkene geometry compared to standard unstabilized Wittig reagents. Under standard HWE conditions, the reaction heavily favors the (E)-vinyl sulfide isomer. Furthermore, the stereoselectivity can be actively tuned by modifying the metal counterion (e.g., using Masamune-Roush conditions with LiCl/DBU), a flexibility not quantitatively matched by the rigid kinetic Z-selectivity of standard Wittig phosphonium ylides [1].

Evidence DimensionStereochemical control (E/Z ratio)
Target Compound DataTunable E/Z ratios dependent on base/metal counterion (favoring E-isomer)
Comparator Or BaselineStandard unstabilized Wittig reagents (predominantly fixed Z-isomer via kinetic control)
Quantified DifferenceShift from strict kinetic Z-selectivity to tunable, high E-selectivity
ConditionsBase-mediated olefination of aldehydes/ketones

Predictable and tunable stereocontrol is critical for synthesizing specific active pharmaceutical ingredient (API) intermediates without requiring downstream isomer separation.

Downstream Cleavage Volatility in Homologation Workflows

When used for one-carbon homologation (converting a ketone to a homologous aldehyde via the vinyl sulfide intermediate), the choice of the thioether group dictates the ease of final deprotection. Hydrolysis of the ethylthioethene derived from Diethyl ((ethylthio)methyl)phosphonate releases ethanethiol (boiling point ~35°C), which is easily removed by vacuum stripping. In direct contrast, utilizing the phenylthio analog yields thiophenol (boiling point ~169°C), which often remains trapped in the crude mixture and necessitates additional solvent extraction or chromatography.

Evidence DimensionByproduct boiling point during hydrolysis
Target Compound Data~35°C (ethanethiol byproduct)
Comparator Or BaselineDiethyl ((phenylthio)methyl)phosphonate (~169°C thiophenol byproduct)
Quantified Difference~134°C lower boiling point for the cleaved byproduct
ConditionsAcidic hydrolysis of the intermediate vinyl sulfide

Procuring the ethylthio variant allows for vacuum-driven byproduct removal, streamlining the isolation of the target homologous aldehyde.

Scalable API Intermediate Manufacturing

This compound is the right choice for pilot-scale and commercial syntheses where the elimination of triphenylphosphine oxide (TPPO) chromatography is required to meet throughput and green-chemistry metrics. The aqueous-soluble diethyl phosphate byproduct ensures smooth processability .

One-Carbon Homologation of Sterically Hindered Carbonyls

Ideal for converting complex ketones and aldehydes into their homologous counterparts via the intermediate vinyl sulfide. The process leverages the high nucleophilicity of the phosphonate carbanion and the easy vacuum removal of the volatile ethanethiol byproduct during final hydrolysis .

Synthesis of Vinyl Sulfone Michael Acceptors

The ethylthioethene products generated by this reagent can be cleanly oxidized to ethyl vinyl sulfones, which serve as excellent, highly reactive Michael acceptors in medicinal chemistry and polymer functionalization workflows .

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

54091-78-0

Wikipedia

Diethyl ((ethylthio)methyl)phosphonate

Dates

Last modified: 08-16-2023

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